Lipophilicity Modulation: LogP Comparison of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile vs. 6-(Trifluoromethyl)nicotinonitrile
4-Fluoro-6-(trifluoromethyl)nicotinonitrile exhibits a calculated LogP of 2.11, compared to an approximate LogP of 1.82 for the analog 6-(trifluoromethyl)nicotinonitrile, which lacks the 4-fluoro substituent . This difference of +0.29 LogP units represents a measurable increase in lipophilicity that can influence membrane permeability and oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.11118 (calculated) |
| Comparator Or Baseline | 6-(Trifluoromethyl)nicotinonitrile: LogP ≈ 1.82 (consensus LogP) |
| Quantified Difference | +0.29 LogP units (16% increase in lipophilicity) |
| Conditions | Calculated partition coefficient between n-octanol and water; computational data from vendor technical datasheets |
Why This Matters
Increased lipophilicity correlates with improved membrane permeability and potential oral bioavailability, making this compound a preferred building block for CNS-penetrant or orally active drug candidates.
- [1] Ibrahim, M. H., El Menofy, N. G., El Kiki, S. M., Sherbiny, F. F., & Ismail, M. M. F. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. Archiv der Pharmazie, 355(7), e2200040. View Source
